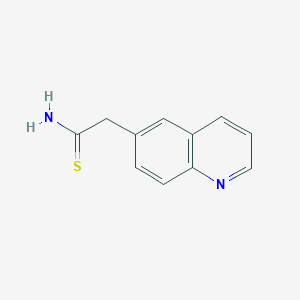

2-(Quinolin-6-yl)ethanethioamide

Beschreibung

Eigenschaften

Molekularformel |

C11H10N2S |

|---|---|

Molekulargewicht |

202.28 g/mol |

IUPAC-Name |

2-quinolin-6-ylethanethioamide |

InChI |

InChI=1S/C11H10N2S/c12-11(14)7-8-3-4-10-9(6-8)2-1-5-13-10/h1-6H,7H2,(H2,12,14) |

InChI-Schlüssel |

PJKDFGRCNPNIJF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)CC(=S)N)N=C1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Quinolin 6 Yl Ethanethioamide and Analogues

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For 2-(quinolin-6-yl)ethanethioamide, the analysis reveals two primary challenges: the selective functionalization of the quinoline (B57606) ring at the C-6 position and the construction of the ethanethioamide side chain.

Direct and selective functionalization of the electronically undifferentiated C-6 position of quinoline can be challenging. researchgate.net However, several strategies have been developed to introduce various functional groups at this position, which can then serve as a handle for further elaboration.

One common approach involves the use of quinoline derivatives that are already substituted at the C-6 position. For instance, quinolin-6-yloxyacetamides have been synthesized as a novel class of fungicides. nih.gov Another strategy involves the glycoconjugation of quinoline derivatives, where a sugar moiety is attached at the C-6 position to enhance cytotoxicity and selectivity. mdpi.comnih.gov

Recent advances in C-H functionalization offer more direct routes. While functionalization at the C-2 and C-8 positions is more common, methods for C-6 functionalization are emerging. nih.govresearchgate.net These often involve the use of directing groups or specific catalysts to achieve the desired regioselectivity.

A key precursor for introducing the ethanethioamide side chain at the C-6 position is often a quinoline-6-carbonitrile. This nitrile can be synthesized through various methods, including one-pot multicomponent reactions. nih.gov

The ethanethioamide group is typically constructed from a corresponding nitrile precursor, in this case, quinoline-6-acetonitrile. The conversion of nitriles to thioamides is a well-established transformation in organic synthesis.

Several reagents and methods can be employed for this conversion. A simple and efficient method involves the reaction of nitriles with phosphorus pentasulfide. organic-chemistry.org Another approach utilizes thioacetic acid in the presence of a Lewis acid or under photochemical conditions. tandfonline.com Hydrogen sulfide (B99878), often in the presence of a base or an anion-exchange resin, can also be used to convert nitriles to primary thioamides. thieme-connect.comtandfonline.com

The choice of method often depends on the specific substrate and the desired reaction conditions. For instance, the use of an anion-exchange resin allows for mild reaction conditions at room temperature. thieme-connect.com

Classical Synthetic Routes for Quinoline-Thioamide Construction

Traditional methods for constructing molecules like this compound often rely on well-established reactions such as condensation and multi-component reactions.

A common classical route involves the synthesis of a quinoline precursor bearing a suitable functional group at the C-6 position, which can then be converted to the ethanethioamide. For example, starting with 6-bromoquinoline, a Heck or Sonogashira coupling could introduce a two-carbon unit, which is then transformed into the acetonitrile (B52724). This nitrile is subsequently treated with a thioamidation reagent.

A variety of thioamidation reagents can be used, including Lawesson's reagent and phosphorus pentasulfide, to convert the corresponding amide to the thioamide. organic-chemistry.org Alternatively, direct conversion from the nitrile is often preferred.

Table 1: Common Thioamidation Reagents for Nitrile Conversion

| Reagent | Conditions | Reference |

| Phosphorus Pentasulfide (P₄S₁₀) | Varies, often in a solvent like pyridine (B92270) | organic-chemistry.org |

| Thioacetic Acid (CH₃COSH) | Lewis acid (e.g., BF₃·OEt₂) or light | tandfonline.com |

| Hydrogen Sulfide (H₂S) | Base catalysis or anion-exchange resin | thieme-connect.comtandfonline.com |

| Sodium Hydrosulfide (NaSH) | With diethylamine (B46881) hydrochloride | tandfonline.com |

This table is not exhaustive but lists some of the commonly employed reagents.

Multi-component reactions (MCRs) offer an efficient way to construct complex molecules in a single step from three or more starting materials. While a direct MCR for this compound is not prominently reported, MCRs are widely used in the synthesis of both quinolines and thioamides.

For instance, quinoline-3-carbonitrile derivatives can be synthesized via a one-pot multicomponent reaction of an aldehyde, ethyl cyanoacetate, a cyclic ketone, and ammonium (B1175870) acetate. nih.gov Similarly, three-component reactions involving styrenes, amines, and sulfur can yield thioamides. organic-chemistry.org A hypothetical MCR approach for this compound could involve a quinoline-containing starting material participating in a reaction that builds the ethanethioamide side chain.

Modern and Sustainable Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of sustainable and environmentally friendly methods. This includes the use of greener solvents, catalysts, and energy sources.

In the context of quinoline synthesis, numerous green protocols have been developed, often employing nanocatalysts. acs.org For example, iron oxide nanoparticles have been used to catalyze the synthesis of quinoline derivatives. acs.org Visible-light-mediated reactions using catalysts like titanium dioxide also offer an environmentally benign approach to synthesizing N-heterocycles. organic-chemistry.org

For the thioamide synthesis step, water-mediated reactions that require no external energy input or catalysts have been reported. organic-chemistry.org The use of an anion-exchange resin for the reaction of nitriles with hydrogen sulfide also represents a milder and potentially more sustainable alternative to classical methods that often require high temperatures and pressures. thieme-connect.com

The development of one-pot or tandem reactions that minimize workup and purification steps is another hallmark of modern synthesis. A sequential tandem approach has been used to convert benzaldehyde (B42025) oximes into primary benzothioamides. organic-chemistry.org Applying such principles to the synthesis of this compound could involve a one-pot procedure starting from a suitable quinoline precursor.

Catalytic Approaches for Carbon-Sulfur Bond Formation

The formation of the carbon-sulfur double bond in the thioamide group can be facilitated by various catalysts, enhancing reaction rates and yields. While specific catalytic syntheses for this compound are not extensively detailed in the public domain, general catalytic methods for thioamide synthesis are well-established and applicable.

One of the foundational methods for synthesizing the quinoline core of the precursor molecule is the Friedländer annulation. This reaction, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be catalyzed by a variety of substances. These include mineral acids, Lewis acids, and more recently, transition metal catalysts and nanoparticles. For instance, nickel oxide (NiO) nanoparticles have been shown to be efficient catalysts for the Friedländer synthesis, achieving high yields in short reaction times under reflux conditions. nih.gov Similarly, titania (TiO2) nanoparticles have been employed, with their catalytic activity being size-dependent. nih.gov The use of tungstophosphoric acid supported on a polyacrylamide matrix offers a recyclable heterogeneous catalyst system for this synthesis. conicet.gov.ar

For the direct conversion of the nitrile group in 2-(quinolin-6-yl)acetonitrile (B13026) to the thioamide, various catalytic systems can be envisioned. These often involve the activation of a sulfur source, such as elemental sulfur or hydrogen sulfide, in the presence of a catalyst. While direct catalytic thionation of quinoline acetonitriles is a specific area requiring more dedicated research, the principles of catalytic C-S bond formation are broadly applicable.

Green Chemistry Protocols (e.g., Solvent-Free, Microwave-Assisted Synthesis)

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods. Green chemistry protocols aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of thioamides, including this compound, has benefited from these advancements.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. mdpi.comresearchgate.net The synthesis of quinoline derivatives, the precursors to our target molecule, has been successfully achieved using microwave assistance. For example, the Friedländer synthesis of quinolines can be significantly accelerated under microwave irradiation, sometimes in the absence of a solvent. nih.gov

A general procedure for the microwave-assisted synthesis of thioamides from amides often involves the following steps:

| Step | Description |

| 1. Reactant Mixing | The amide is mixed with a thionating agent (e.g., Lawesson's reagent) in a suitable high-boiling solvent or, in some cases, under solvent-free conditions. |

| 2. Microwave Irradiation | The reaction mixture is subjected to microwave irradiation at a specific power and for a set duration. Temperature and pressure are often monitored and controlled. |

| 3. Work-up | After cooling, the reaction mixture is typically diluted with a solvent and washed to remove by-products. |

| 4. Purification | The crude product is purified, usually by column chromatography or recrystallization, to yield the pure thioamide. |

Solvent-Free Synthesis:

Conducting reactions without a solvent offers significant environmental benefits by reducing solvent waste and simplifying product isolation. Several solvent-free methods for the synthesis of quinolines have been reported, often in conjunction with microwave irradiation. nih.gov The thionation of amides using Lawesson's reagent can also be performed under solvent-free conditions, typically by grinding the reactants together or by heating a neat mixture. This approach is particularly attractive for its operational simplicity and reduced environmental impact.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The successful transition of a synthetic procedure from the laboratory to an industrial scale requires careful optimization of reaction parameters to maximize yield, minimize costs, and ensure safety and reproducibility. For the synthesis of this compound, this would involve a systematic study of the thionation reaction of 2-(quinolin-6-yl)acetonitrile or 2-(quinolin-6-yl)acetamide (B11906366).

Key parameters for optimization include the choice of thionating agent, catalyst, solvent, reaction temperature, and reaction time.

Thionating Agents:

The most common thionating agents are Lawesson's reagent and phosphorus pentasulfide (P4S10). The reactivity and selectivity of these reagents can vary depending on the substrate and reaction conditions.

Lawesson's Reagent: Generally considered milder and more soluble in organic solvents than P4S10. It is often the reagent of choice for the thionation of amides.

Phosphorus Pentasulfide (P4S10): A powerful thionating agent that can be used for both amides and nitriles. Its reactivity can be modulated by the choice of solvent and the addition of other reagents.

The table below illustrates a hypothetical optimization of the thionation of 2-(quinolin-6-yl)acetamide based on general literature precedents for similar compounds.

Table 1: Hypothetical Optimization of Thionation of 2-(Quinolin-6-yl)acetamide No specific experimental data for this exact reaction is available in the reviewed literature. The following table is illustrative of a typical optimization process.

| Entry | Thionating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Lawesson's Reagent (0.5) | Toluene | 110 | 4 | 65 |

| 2 | Lawesson's Reagent (0.75) | Toluene | 110 | 4 | 80 |

| 3 | Lawesson's Reagent (0.75) | Xylene | 140 | 2 | 85 |

| 4 | P4S10 (0.5) | Pyridine | 115 | 6 | 70 |

| 5 | P4S10 (0.5) / Hexamethyldisiloxane (HMDO) | Toluene | 110 | 3 | 78 |

Scalability Considerations:

For large-scale synthesis, several factors beyond reaction yield become critical. These include the cost and availability of starting materials and reagents, the ease of product isolation and purification, the safety of the process, and the environmental impact of the waste generated.

The use of a heterogeneous catalyst for the Friedländer synthesis of the quinoline precursor would be advantageous for scalability as it simplifies catalyst recovery and reuse. For the thionation step, a process that avoids chromatographic purification would be highly desirable. This might involve developing a reaction with high selectivity and a simple workup procedure, such as precipitation and filtration of the product.

Solvent-free and microwave-assisted methods, while offering green advantages, may present challenges for scaling up. However, the development of continuous-flow microwave reactors is addressing some of these challenges, allowing for the safe and efficient large-scale production of fine chemicals.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy would identify the chemical environment of each proton in the 2-(Quinolin-6-yl)ethanethioamide molecule, while ¹³C NMR would provide information about the different carbon atoms. The chemical shifts, reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. For this compound, distinct signals would be expected for the protons and carbons of the quinoline (B57606) ring system, the ethyl chain, and the thioamide group.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: This table is a hypothetical representation as no experimental data was found.)

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Quinoline Ring | ||

| C2 | ||

| H2 | ||

| C3 | ||

| H3 | ||

| C4 | ||

| H4 | ||

| C4a | ||

| C5 | ||

| H5 | ||

| C7 | ||

| H7 | ||

| C8 | ||

| H8 | ||

| C8a | ||

| Ethanethioamide Side Chain | ||

| C1' | ||

| H1' | ||

| C2' (C=S) | ||

| NH₂ |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon-hydrogen pairs.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the this compound molecule with high precision. This allows for the unambiguous confirmation of its molecular formula (C₁₁H₁₀N₂S). Furthermore, by analyzing the fragmentation pattern, one could deduce the structural components of the molecule.

Table 2: Hypothetical HRMS Data for this compound (Note: This table is a hypothetical representation as no experimental data was found.)

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | ||

| [M+Na]⁺ |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, characteristic vibrational bands would be expected for the C=S (thioamide), N-H (amine), C-H (aromatic and aliphatic), and C=N and C=C (quinoline ring) bonds. These techniques can also offer insights into intermolecular interactions, such as hydrogen bonding.

Table 3: Hypothetical Vibrational Spectroscopy Data for this compound (Note: This table is a hypothetical representation as no experimental data was found.)

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (amide) | ||

| C-H stretch (aromatic) | ||

| C-H stretch (aliphatic) | ||

| C=N stretch (quinoline) | ||

| C=C stretch (quinoline) | ||

| C=S stretch (thioamide) |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the preferred conformation of the molecule in the solid state, including the orientation of the ethanethioamide side chain relative to the quinoline ring. It would also show how the molecules pack together in the crystal lattice, highlighting any intermolecular interactions like hydrogen bonding or π-π stacking that stabilize the crystal structure.

Table 4: Hypothetical Crystal Data for this compound (Note: This table is a hypothetical representation as no experimental data was found.)

| Parameter | Value |

|---|---|

| Crystal system | |

| Space group | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Volume (ų) | |

| Z |

Supramolecular Interactions and Crystal Engineering

Detailed experimental research and crystallographic data concerning the supramolecular interactions and crystal engineering of this compound are not available in the reviewed scientific literature. While studies on analogous quinoline derivatives often reveal complex networks of non-covalent interactions that dictate their solid-state architecture, specific findings for this compound have not been published.

Typically, the analysis of a compound's crystal structure would involve the identification and characterization of various intermolecular forces. These interactions are fundamental to the field of crystal engineering, where the goal is to understand and control the assembly of molecules into predictable and functional solid-state structures.

For a molecule like this compound, one would anticipate the presence of several key supramolecular synthons. The thioamide group (-C(S)NH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=S). This would likely lead to the formation of robust hydrogen-bonding networks. For instance, molecules could assemble into dimers through N-H···S hydrogen bonds, a common motif in thioamides. These dimers could then be further linked into chains or more complex three-dimensional arrays.

To provide a comprehensive analysis as envisioned for this section, experimental data from single-crystal X-ray diffraction studies would be required. Such data would allow for the creation of detailed tables listing hydrogen bond geometries (donor-acceptor distances and angles) and parameters describing any π-π stacking interactions (interplanar distances and centroids shifts). Without access to published crystallographic reports for this compound, a detailed and accurate discussion of its specific supramolecular chemistry and crystal engineering principles remains speculative.

Theoretical and Computational Chemistry of 2 Quinolin 6 Yl Ethanethioamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Quinolin-6-yl)ethanethioamide at the molecular level.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. uantwerpen.be These calculations are crucial for identifying the global minimum energy conformation, which is the most stable arrangement of the molecule.

The conformational landscape of this compound is influenced by the rotational freedom around the C-C single bond connecting the quinoline (B57606) ring and the ethanethioamide group. A potential energy surface scan can be performed by systematically rotating this bond to identify various conformers (local energy minima) and the transition states that separate them. The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.650 | C-C-N | 115.0 |

| C-N (amide) | 1.350 | C-C=S | 125.0 |

| C-C (ethyl) | 1.520 | N-C=S | 120.0 |

| C-C (quinoline) | 1.400 - 1.450 | C-C-H | 109.5 |

| C-H (quinoline) | 1.080 | H-C-H | 109.5 |

Note: This table presents typical bond lengths and angles for similar organic molecules and should be considered illustrative for this compound in the absence of specific published data.

Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their spatial distribution are critical for understanding the chemical reactivity of a molecule. uantwerpen.beresearchgate.net A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net For this compound, the HOMO is likely to be located on the electron-rich thioamide group and parts of the quinoline ring, while the LUMO may be distributed over the electron-deficient regions of the quinoline ring. This distribution indicates the likely sites for electrophilic and nucleophilic attack, respectively. uantwerpen.be

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. informaticsjournals.co.in The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), prone to nucleophilic attack. uantwerpen.be For this compound, the MEP would likely show a negative potential around the sulfur and nitrogen atoms of the thioamide group and a positive potential around the hydrogen atoms of the amide and the quinoline ring. informaticsjournals.co.in

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.80 |

| Energy Gap (ΔE) | 4.70 |

Note: These values are illustrative and representative of similar quinoline derivatives. arabjchem.org

DFT calculations can accurately predict various spectroscopic properties of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These calculated shifts, when compared to experimental data, can aid in the structural elucidation and assignment of signals. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. These calculations can help in understanding the electronic structure and the nature of the transitions (e.g., π→π* or n→π*).

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities in the infrared (IR) spectrum. researchgate.net The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. uantwerpen.be This allows for a detailed assignment of the experimental IR bands to specific vibrational modes of the molecule, such as the C=S stretch, N-H stretch, and various vibrations of the quinoline ring. arabjchem.org

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 |

| C-H Stretch (Aromatic) | 3050 |

| C-H Stretch (Aliphatic) | 2950 |

| C=S Stretch | 1200 |

| C-N Stretch | 1500 |

Note: These are typical frequency ranges for the specified functional groups and serve as an illustrative example.

Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamic Conformational Studies

While quantum chemical calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of this compound in a solution environment over time. arabjchem.org By simulating a system containing one or more solute molecules surrounded by a large number of solvent molecules, MD can provide insights into:

Solvation Effects: How the solvent molecules arrange around the solute and how this affects its conformation and properties.

Dynamic Conformational Changes: The transitions between different conformers in solution and their relative stabilities.

Intermolecular Interactions: The formation of hydrogen bonds or other non-covalent interactions with the solvent.

For this compound, MD simulations could be used to study its behavior in different solvents, which is crucial for understanding its solubility and reactivity in various reaction media.

Mechanistic Computational Studies of Reactions Involving this compound

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. researchgate.net For reactions involving this compound, computational studies can:

Identify Reaction Pathways: By mapping the potential energy surface, researchers can identify the most likely reaction pathway from reactants to products.

Characterize Transition States: The geometry and energy of the transition state, which is the highest energy point along the reaction coordinate, can be calculated. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Investigate Intermediates: The structures and stabilities of any reaction intermediates can be determined.

Explain Regio- and Stereoselectivity: By comparing the activation energies of different possible reaction pathways, computational studies can explain why a particular regio- or stereoisomer is formed preferentially.

Intermolecular Interaction Studies (e.g., with specific catalysts or material surfaces)

The interaction of this compound with other molecules or surfaces is critical for many of its potential applications. Computational methods can be used to study these interactions in detail. For example:

Interaction with Catalysts: If this compound is used in a catalyzed reaction, computational models can be built to study how it binds to the active site of the catalyst. This can help in understanding the catalytic mechanism and in designing more efficient catalysts.

Interaction with Material Surfaces: The adsorption and orientation of this compound on a material surface (e.g., a metal or a polymer) can be modeled. This is relevant for applications in materials science, such as in the development of coatings or sensors.

These studies often involve a combination of quantum mechanics (to accurately describe the electronic interactions at the interface) and molecular mechanics or dynamics (to model the larger system).

Reactivity and Chemical Transformations of 2 Quinolin 6 Yl Ethanethioamide

Chemical Modifications at the Thioamide Functionality

The thioamide group (–C(S)NH₂) is a versatile functional group known for its rich chemistry, serving as a key synthon in the synthesis of various heterocyclic compounds. researchgate.net Its reactivity is defined by two active centers: the nucleophilic nitrogen atom and the thiocarbonyl group, which exhibits electrophilic and nucleophilic properties. researchgate.netsci-hub.se

The nitrogen atom of the thioamide group in 2-(Quinolin-6-yl)ethanethioamide can act as a nucleophile, participating in alkylation and acylation reactions. While specific studies on this exact compound are not extensively documented, the general reactivity of thioamides suggests it can be readily N-alkylated or N-acylated under appropriate conditions. organic-chemistry.org

N-acylation of similar quinoline-containing scaffolds has been reported, leading to the formation of hybrid molecules with potential biological activities. nih.gov Thioacylation, the introduction of a second thioacyl group, can also be achieved, further expanding the synthetic utility of the thioamide group.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Thioamides This table illustrates the general reactivity of the thioamide functional group based on analogous compounds.

| Reactant Type | Reagent | Product Type | Conditions |

|---|---|---|---|

| Aryl Thioamide | Alkyl Halide (e.g., CH₃I) | N-Alkyl Thioamide | Base (e.g., NaH) |

| Aryl Thioamide | Acyl Chloride (e.g., CH₃COCl) | N-Acyl Thioamide | Base (e.g., Pyridine) |

| Aryl Thioamide | Isothiocyanate | N-Thioacyl Thioamide | Base |

The sulfur atom in the thioamide group is susceptible to both removal (desulfurization) and oxidation. Desulfurization can be achieved using various reagents, such as those based on bismuth or phosphorus, to convert the thioamide into the corresponding amide or nitrile. nih.govresearchgate.net Reductive desulfurization can also yield the corresponding ethylamine (B1201723) derivative. cas.cnmdpi.com

Oxidation of thioamides can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.net For instance, oxidative dimerization of thioamides in the presence of sodium nitrite (B80452) has been shown to form 1,2,4-thiadiazole (B1232254) rings. researchgate.net This type of transformation highlights the potential of this compound as a precursor for more complex heterocyclic systems.

Thioamides are well-established precursors for the synthesis of sulfur- and nitrogen-containing heterocycles. researchgate.netsci-hub.se The thioamide functionality in this compound can react with various electrophiles to form rings such as thiazoles, thiadiazoles, and other related systems.

For example, the reaction of a thioamide with an α-haloketone is a classic method for constructing a thiazole (B1198619) ring (Hantzsch synthesis). Oxidative cyclization is another common strategy; the oxidation of a thioamide can lead to the formation of a 1,2,4-thiadiazole, as previously mentioned. researchgate.net While direct examples involving this compound are sparse, the synthesis of other quinoline-based heterocycles, such as 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives, from similar starting materials underscores the viability of these cyclization pathways.

Table 2: Potential Cyclization Reactions from the Thioamide Group This table outlines plausible heterocyclic syntheses starting from this compound based on known thioamide chemistry.

| Target Heterocycle | Reagent Type | Reaction Name/Type |

|---|---|---|

| Thiazole | α-Haloketone | Hantzsch Thiazole Synthesis |

| 1,2,4-Thiadiazole | Oxidizing Agent (e.g., NaNO₂, H₂O₂) | Oxidative Cyclization |

| 1,3,4-Thiadiazole | Acyl Halide / Carboxylic Acid Derivative | - |

| Triazole | Azide derivative | - |

Reactions Involving the Quinoline (B57606) Moiety

The quinoline ring is an aromatic heterocyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a system where the two rings have different electronic properties, dictating the regioselectivity of substitution reactions. researchgate.netnumberanalytics.com

The pyridine ring in quinoline is electron-deficient due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation, preferentially occur on the more electron-rich benzene ring. researchgate.netarsdcollege.ac.in The primary substitution products are typically those where the electrophile adds to position 5 or 8. researchgate.netarsdcollege.ac.in The presence of the ethanethioamide substituent at the 6-position may influence the exact ratio of 5- and 8-substituted products due to steric and electronic effects. numberanalytics.com

Conversely, nucleophilic aromatic substitution (SNA) is favored on the electron-deficient pyridine ring, primarily at positions 2 and 4, especially if a good leaving group is present at one of these positions. researchgate.netarsdcollege.ac.inquimicaorganica.org In the case of unsubstituted this compound, direct nucleophilic substitution on the ring is generally difficult without prior functionalization or under harsh conditions like the Chichibabin reaction. arsdcollege.ac.in

Table 3: Regioselectivity of Substitution on the Quinoline Ring

| Reaction Type | Preferred Positions | Rationale |

|---|---|---|

| Electrophilic Substitution | C5 and C8 | Higher electron density on the benzene ring. researchgate.netarsdcollege.ac.in |

| Nucleophilic Substitution | C2 and C4 | Lower electron density on the pyridine ring. researchgate.netarsdcollege.ac.in |

Modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, have enabled the functionalization of quinolines at positions that are not easily accessible through traditional electrophilic or nucleophilic substitution. mdpi.comnih.gov These methods offer a powerful strategy for introducing a wide variety of functional groups with high regioselectivity. mdpi.comnih.govmdpi.com

For 6-substituted quinolines like the title compound, C-H activation can be directed to various positions, including C2, C5, and C8, depending on the catalyst and directing group employed. mdpi.com For instance, rhodium-catalyzed C2 alkylation of 6-substituted quinolines has been reported to proceed in excellent yields. mdpi.com Furthermore, techniques like magnesiation can be used for the chemo- and regioselective functionalization of the quinoline core, allowing for the stepwise introduction of different substituents. scite.aiacs.org These advanced strategies significantly expand the chemical space accessible from this compound, paving the way for the synthesis of complex, polyfunctionalized quinoline derivatives.

Metal Complexation Studies and Ligand Behavior

While specific experimental studies on the metal complexation of this compound are not extensively documented in publicly available literature, its behavior as a ligand can be inferred from the well-established coordination chemistry of related quinoline and thioamide compounds. The molecule possesses several potential donor atoms, namely the nitrogen atom of the quinoline ring, the nitrogen atom of the thioamide group, and the sulfur atom of the thioamide group. This poly-denticity allows for a variety of coordination modes and the formation of stable complexes with a range of transition metals.

Based on the chemistry of similar ligands, this compound is expected to exhibit versatile coordination behavior. Thioamides are known to act as bidentate ligands, coordinating to metal ions through both the sulfur and nitrogen atoms of the thioamide group to form a stable five-membered chelate ring asianpubs.orgscispace.com. This is often the preferred coordination mode.

The stoichiometry of the resulting metal complexes would be dependent on the coordination number of the metal ion and the coordination mode of the ligand. For a metal ion with a coordination number of four or six, and assuming the ligand acts as a bidentate chelate, complexes with a metal-to-ligand ratio of 1:2 or 1:3, respectively, are plausible.

Table 1: Plausible Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Complex Stoichiometry (Metal:Ligand) |

| Monodentate | S | 1:1, 1:2, 1:3, 1:4 |

| Monodentate | N (thioamide) | 1:1, 1:2, 1:3, 1:4 |

| Monodentate | N (quinoline) | 1:1, 1:2, 1:3, 1:4 |

| Bidentate (Chelating) | S, N (thioamide) | 1:1, 1:2, 1:3 |

| Bidentate (Bridging) | S (thioamide), N (quinoline) | 2:2 (dinuclear) and higher polynuclear structures |

| Tridentate (Chelating) | S, N (thioamide), N (quinoline) | 1:1, 1:2 |

The characterization of any potential metal complexes of this compound would rely on a combination of spectroscopic and analytical techniques to elucidate their structural and electronic properties.

Infrared (IR) Spectroscopy: Coordination of the thioamide group to a metal center would be expected to cause significant shifts in the characteristic IR absorption bands. The ν(C=S) and ν(C-N) stretching frequencies are particularly sensitive to coordination. Coordination through the sulfur atom would lead to a decrease in the ν(C=S) frequency and an increase in the ν(C-N) frequency, indicative of a delocalization of the pi-electron density within the thioamide group upon complexation asianpubs.orgscispace.com. The appearance of new bands at lower frequencies can be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds asianpubs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide valuable information about the ligand's coordination environment. Upon complexation, the chemical shifts of the protons and carbons near the coordinating atoms would be expected to change. For instance, a downfield shift of the N-H proton signal could indicate coordination of the thioamide nitrogen.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes would be dominated by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions, in addition to any d-d transitions for transition metal ions with partially filled d-orbitals. The positions and intensities of these bands provide insights into the geometry and electronic structure of the complex scispace.com. The quinoline moiety may also give rise to intense π-π* and n-π* transitions, which could be perturbed upon coordination.

Table 2: Expected Spectroscopic and Analytical Data for Metal Complexes of this compound

| Technique | Expected Observations upon Complexation | Information Gained |

| IR Spectroscopy | Decrease in ν(C=S), Increase in ν(C-N), Appearance of new M-S and M-N bands asianpubs.orgscispace.com | Confirmation of thioamide coordination |

| NMR Spectroscopy | Shifts in proton and carbon signals near donor atoms | Identification of coordination sites |

| UV-Vis Spectroscopy | Appearance of LMCT, MLCT, and d-d transition bands scispace.com | Electronic structure and geometry of the complex |

| X-ray Crystallography | Determination of bond lengths, angles, and coordination geometry | Definitive molecular structure |

Derivatization and Analogues Synthesis for Structure Property Relationship Studies Non Biological Context

Synthesis of Substituted Quinoline (B57606) Analogues of 2-(Quinolin-6-yl)ethanethioamide

The synthesis of analogues of this compound with substituents on the quinoline ring is a fundamental approach to modulating its electronic and, consequently, its material properties. A variety of synthetic methodologies can be employed to introduce functional groups at different positions of the quinoline nucleus.

Established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Pfitzinger reactions, allow for the construction of the quinoline ring system from appropriately substituted anilines and other precursors. For instance, the Pfitzinger reaction can be used to synthesize quinoline-4-carboxylic acids from isatins and carbonyl compounds, which can then be further functionalized. nih.govnih.gov More contemporary methods, including metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, provide versatile routes to aryl-substituted quinolines. nih.gov

The introduction of electron-donating or electron-withdrawing groups onto the quinoline ring can significantly alter the photophysical properties of the resulting ethanethioamide derivatives. For example, the incorporation of a dimethylamino group at the 7-position can enhance the electron-donating character of the quinoline system, leading to changes in the fluorescence emission. acs.org Conversely, the introduction of a nitro group, a strong electron-withdrawing substituent, is known to cause a blue shift in the absorption spectra and can lead to fluorescence quenching. rsc.orgnih.gov

The following table summarizes various synthetic approaches for creating substituted quinoline precursors that could be used to generate analogues of this compound.

| Synthetic Method | Precursors | Resulting Quinoline Structure | Potential Impact on Properties |

| Pfitzinger Reaction | Substituted Isatins, Carbonyl Compounds | Substituted Quinoline-4-Carboxylic Acids | Modulation of electronic properties through carboxylic acid functionalization |

| Skraup Synthesis | Substituted Anilines, Glycerol | Substituted Quinolines | Introduction of a wide range of substituents on the benzene (B151609) portion of the quinoline ring |

| Suzuki-Miyaura Coupling | Halo-quinolines, Boronic Acids | Aryl-substituted Quinolines | Extension of conjugation, tuning of photophysical properties |

| Claisen-Schmidt Condensation | Quinolinaldehydes, Ketones | Quinoline-Chalcone Hybrids | Creation of D-π-A systems with potential for non-linear optical properties nih.govacs.org |

These synthetic strategies provide a toolbox for creating a library of 2-(substituted-quinolin-6-yl)ethanethioamide analogues, enabling systematic studies of how different substituents impact the material properties of the final compounds.

Modification of the Ethanethioamide Linker and Terminal Substituents

The thioamide group itself possesses distinct physicochemical properties compared to its amide counterpart. The C=S bond is longer and the rotational barrier around the C-N bond is higher than in amides, which can influence the conformational flexibility of the molecule. nih.govresearchgate.net Thioamides are also more polarizable and can act as better hydrogen bond donors, which can be exploited in the design of chemosensors and self-assembling materials. nih.gov

Systematic modifications of the ethanethioamide linker can be envisioned to explore structure-property relationships. For instance, altering the length of the alkyl chain between the quinoline ring and the thioamide group could impact the flexibility and spatial arrangement of the molecule. The introduction of substituents on the ethyl chain could also induce steric effects that influence molecular packing in the solid state.

Furthermore, the terminal amino group of the thioamide can be substituted with various alkyl or aryl groups. This can be achieved through the reaction of a suitable quinoline-6-yl-dithioacetate with a primary or secondary amine. This modification would directly impact the electronic nature and steric bulk at the terminus of the molecule, which can be used to fine-tune its properties for specific applications.

A summary of potential modifications to the ethanethioamide linker is presented in the table below.

| Modification | Synthetic Approach | Potential Effect on Properties |

| Variation of Alkyl Chain Length | Synthesis of homologous quinolin-6-yl-dithioacetates | Altered flexibility and conformational freedom |

| Substitution on the Ethyl Linker | Use of substituted building blocks | Introduction of steric hindrance, influencing molecular packing |

| N-Substitution of the Thioamide | Reaction with various amines | Tuning of electronic properties and intermolecular interactions |

| Replacement of Thioamide with Thiazole (B1198619) | Hantzsch thiazole synthesis from the thioamide | Creation of a more rigid, heteroaromatic linker with different electronic properties |

These modifications provide a rational basis for designing new derivatives with controlled structural features, which is essential for understanding and optimizing their performance in material applications.

Development of Hybrid Molecules Incorporating this compound

The concept of molecular hybridization involves combining the this compound scaffold with other functional molecular units to create novel hybrid molecules with enhanced or entirely new properties. This strategy is particularly promising for the development of advanced materials for electronics and sensing.

One area of interest is the creation of fluorescent chemosensors. The quinoline moiety is a well-known fluorophore, and its emission properties can be sensitive to the presence of metal ions. acs.org By coupling the this compound core with a receptor unit designed to selectively bind a specific analyte, it is possible to create a sensor where the binding event is signaled by a change in fluorescence. The thioamide group, with its sulfur and nitrogen atoms, can also participate in metal ion coordination, potentially enhancing the sensing capabilities of the hybrid molecule.

Another approach is to link the this compound to other chromophores or electronically active groups to create materials with interesting photophysical or electronic properties. For example, creating a donor-acceptor system by linking the quinoline unit to an electron-accepting moiety could lead to materials with large Stokes shifts or non-linear optical properties. nih.govacs.org

The development of hybrid molecules can also involve the incorporation of the this compound unit into larger macromolecular structures, such as polymers or dendrimers. This could lead to materials with enhanced processability and film-forming properties, which are desirable for applications in organic electronics.

The table below illustrates some potential strategies for developing hybrid molecules.

| Hybrid Molecule Type | Design Strategy | Potential Application |

| Fluorescent Chemosensor | Coupling with a selective receptor unit | Detection of metal ions or other analytes |

| Donor-Acceptor System | Linking to an electron-accepting chromophore | Non-linear optics, organic light-emitting diodes (OLEDs) |

| Polymer-Based Material | Incorporation into a polymer backbone | Processable organic electronic materials |

| Hybrid with Nanoparticles | Anchoring to the surface of nanoparticles | Development of novel sensing platforms |

The synthesis of such hybrid molecules opens up a vast chemical space for the design of new functional materials with properties that are not accessible with the individual components alone.

Elucidation of Structure-Property Relationships for Non-Biological Applications

A central goal of synthesizing analogues and derivatives of this compound is to establish clear structure-property relationships in a non-biological context. By systematically varying the molecular structure and characterizing the resulting changes in physical and chemical properties, researchers can develop a predictive understanding that guides the design of new materials with desired functionalities.

One of the key areas of investigation is the relationship between chemical structure and photophysical properties. For instance, the introduction of substituents on the quinoline ring can have a profound effect on the absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift. rsc.orgnih.govacs.org A correlation between the Hammett constant of the substituents and the emission wavelength can provide quantitative insight into the electronic effects at play. acs.org

In the context of chemosensors, the structure-property relationship focuses on how modifications to the molecule affect its binding affinity and selectivity for a particular analyte, as well as the magnitude of the signaling response. For materials intended for organic electronics, the focus is on how structural changes influence properties such as charge carrier mobility, energy levels (HOMO/LUMO), and film morphology. nih.gov

The following table outlines key structure-property relationships that are relevant for non-biological applications.

| Structural Feature | Property Influenced | Example of Relationship |

| Substituents on Quinoline Ring | Photophysical Properties | Electron-donating groups can cause a red-shift in emission, while electron-withdrawing groups can cause a blue-shift. rsc.orgnih.gov |

| Linker Flexibility | Fluorescence Quantum Yield | Increased rigidity can lead to higher quantum yields. |

| Terminal Substituents on Thioamide | Intermolecular Interactions | Bulky substituents can disrupt packing and influence solid-state properties. |

| Hybridization with other Moieties | Sensing and Electronic Properties | The choice of the hybridized unit determines the target analyte and the nature of the response. |

By systematically exploring these relationships, scientists can move beyond trial-and-error approaches and rationally design new this compound-based materials with optimized performance for a wide range of non-biological applications, from advanced sensors to next-generation electronic devices. ecorfan.org

Advanced Analytical Methodologies for 2 Quinolin 6 Yl Ethanethioamide

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for separating "2-(Quinolin-6-yl)ethanethioamide" from impurities, starting materials, and byproducts that may be present after its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of synthesized quinoline (B57606) derivatives. noveltyjournals.com For a compound like "this compound", a reversed-phase HPLC (RP-HPLC) method would typically be employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The purity is determined by calculating the area percentage of the main peak in the chromatogram. Method development would involve optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and column temperature to achieve optimal separation and peak shape. researchgate.net A Diode-Array Detector (DAD) or UV detector would be suitable for detection, set at a wavelength where the quinoline chromophore absorbs strongly, such as 225 nm. researchgate.net The method's validity can be confirmed by comparing the results with those from other techniques. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For "this compound" analysis, the compound would first need to be sufficiently volatile and thermally stable. If not, derivatization might be necessary. The sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column (e.g., HP-5MS). researchgate.netuokerbala.edu.iq The separation occurs based on the compound's boiling point and interactions with the stationary phase. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint for identification. The retention time from the GC and the mass spectrum from the MS together provide high confidence in the compound's identity and purity. researchgate.netmadison-proceedings.com

Table 1: Typical Chromatographic Conditions for Quinoline Derivative Analysis

| Parameter | HPLC | GC-MS |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography | Gas Chromatography-Mass Spectrometry |

| Column | C18 (e.g., 5 µm particle size) researchgate.net | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film) researchgate.netuokerbala.edu.iq |

| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Buffer gradient researchgate.netresearchgate.net | Helium uokerbala.edu.iq |

| Detector | Diode-Array Detector (DAD) or UV-Vis Detector researchgate.netresearchgate.net | Mass Spectrometer (Quadrupole) researchgate.net |

| Typical Application | Purity assessment, quantification in mixtures noveltyjournals.com | Identification, analysis of volatile impurities madison-proceedings.com |

| Detection Wavelength (HPLC) | ~225 nm researchgate.net | N/A |

| Ionization Mode (GC-MS) | N/A | Electron Ionization (EI) at 70 eV researchgate.net |

Electroanalytical Chemistry for Redox Behavior and Electrochemical Properties

Electroanalytical techniques are employed to investigate the redox characteristics of "this compound". These methods provide insights into the compound's electron transfer processes, which are related to its electronic structure. Cyclic voltammetry (CV) is a principal technique used for this purpose.

The electrochemical behavior of quinoline derivatives is well-documented. researchgate.net The quinoline ring system is electrochemically active and typically undergoes reversible reduction steps. researchgate.net The thioamide group (-C(S)NH₂) in "this compound" is also expected to contribute to the electrochemical profile, as sulfur-containing functional groups are known to be electroactive. mmcartsandsciencesirsi.co.in Specifically, thioamides can be involved in oxidation processes.

In a typical CV experiment, a solution of "this compound" in a suitable solvent with a supporting electrolyte is analyzed using a three-electrode system (working, reference, and counter electrodes). As the potential is scanned, the resulting current is measured. The voltammogram would reveal the potentials at which the compound is oxidized and reduced. The presence of substituents on the quinoline ring influences the reduction and oxidation potentials. researchgate.netnih.gov The study of novel quinoline derivatives often shows a strong correlation between their electrochemical properties and the nature of the substituent. researchgate.net The investigation of 4-thiosubstituted quinoline derivatives has been performed using methods like impulse voltammetry to clarify their antioxidant action mechanism. researchgate.net These studies can help predict that the thioamide moiety in "this compound" would likely be susceptible to oxidation, while the quinoline core would undergo reduction.

Table 2: Electroanalytical Techniques for Characterizing Quinoline Derivatives

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | Redox potentials (oxidation and reduction), reversibility of electron transfer reactions. researchgate.net | To determine the ease of oxidation (at the thioamide group) and reduction (at the quinoline ring). |

| Differential Pulse Voltammetry (DPV) | Higher sensitivity for quantitative analysis of redox-active species. | Could be used for trace-level quantification based on its electrochemical signature. |

| Potentiodynamic Polarization | Characterization of a compound's behavior as a mixed-type, anodic, or cathodic inhibitor. researchgate.net | To evaluate its potential interaction with metal surfaces, for example, in corrosion studies. researchgate.net |

Spectrophotometric Techniques for Concentration Determination and Electronic Transitions (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and robust technique for quantifying the concentration of "this compound" in solution and for studying its electronic properties.

The quinoline scaffold contains a conjugated π-system that gives rise to characteristic electronic transitions, specifically π–π* transitions, when it absorbs light in the UV-Vis region. nih.gov The absorption spectrum of "this compound" would show one or more absorption maxima (λ_max_). The position and intensity of these bands are influenced by the solvent and the molecular structure.

For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength, usually the λ_max_ where absorbance is highest. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. Once the calibration curve is established, the concentration of "this compound" in an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the curve. nih.govsigmaaldrich.com This method is valued for its simplicity, speed, and suitability for routine analysis. nih.gov The study of electronic transitions via UV-Vis spectroscopy also provides valuable information that can be correlated with theoretical calculations, such as those from Density Functional Theory (DFT), to understand the molecule's electronic structure, including the HOMO-LUMO energy gap. nih.gov

Table 3: Electronic Transitions in Quinoline Derivatives

| Compound Type | Typical λ_max_ (nm) | Electronic Transition | Reference |

|---|---|---|---|

| Quinoline | ~289, 326 | π–π | nih.govsigmaaldrich.com |

| Substituted Quinolines | 350 - 450 | π–π (Intramolecular Charge Transfer) | researchgate.net |

| Quinoline Amide Derivatives | ~360 | π–π* | nih.gov |

Potential Applications and Future Research Directions Non Biological

Utility as a Versatile Building Block in Complex Chemical Synthesis

The 2-(Quinolin-6-yl)ethanethioamide scaffold is a promising starting point for the synthesis of more complex molecular architectures. The quinoline (B57606) nucleus, a recognized privileged structure in medicinal chemistry, can be readily functionalized at various positions. This allows for the introduction of diverse substituents to modulate the molecule's properties. nih.govacs.org The ethanethioamide side chain offers multiple reactive sites for further chemical transformations.

The thioamide group itself is a versatile functional group in organic synthesis. It can undergo a variety of reactions, including:

Thioamide-to-Amide Conversion: The sulfur atom can be replaced with an oxygen atom to yield the corresponding acetamide (B32628) derivative.

Heterocycle Formation: Thioamides are well-established precursors for the synthesis of various sulfur and nitrogen-containing heterocycles, such as thiazoles and thiadiazoles. This is achieved through reactions with appropriate bifunctional reagents.

C-C and C-N Bond Formation: The thioamide can be activated to participate in cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-nitrogen bonds.

The presence of the quinoline-6-yl moiety further expands the synthetic possibilities. The quinoline ring can direct reactions to specific positions and can be a key element in the construction of larger, polycyclic systems. For instance, the nitrogen atom in the quinoline ring can act as a directing group in C-H activation/functionalization reactions, a powerful tool in modern synthetic chemistry for creating complex molecules with high efficiency and selectivity. rsc.orgrsc.org

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The thioamide functionality in this compound, with its sulfur and nitrogen donor atoms, makes it an excellent candidate for use as a ligand in catalysis. Thioamides and related thioether-containing molecules have been increasingly recognized for their ability to coordinate with a wide range of transition metals, forming stable complexes that can catalyze various organic transformations. bohrium.comresearchgate.net

The coordination chemistry of thioamides is rich and varied. They can act as monodentate ligands, coordinating through the sulfur atom, or as bidentate ligands, involving both the sulfur and nitrogen atoms to form a chelate ring with the metal center. ucj.org.ua The specific coordination mode can be influenced by the nature of the metal, its oxidation state, and the reaction conditions. ucj.org.ua The quinoline nitrogen atom in this compound could also participate in metal coordination, potentially leading to tridentate ligand behavior and the formation of highly stable and selective catalysts.

Table 1: Potential Catalytic Applications of Metal Complexes with Quinoline-Thioamide Ligands

| Catalytic Reaction | Potential Metal Center | Rationale |

| Cross-coupling reactions (e.g., Suzuki, Heck) | Palladium, Nickel | Thioether and nitrogen-containing ligands are known to stabilize these metals in catalytically active states. |

| Hydrogenation and transfer hydrogenation | Rhodium, Ruthenium, Iridium | The combination of a soft sulfur donor and a hard nitrogen donor can tune the electronic properties of the metal center for efficient catalysis. |

| C-H activation/functionalization | Palladium, Rhodium, Iridium | The quinoline nitrogen can act as a directing group, facilitating selective C-H bond activation. |

| Polymerization | Various transition metals | The ligand can influence the stereochemistry and properties of the resulting polymer. |

The immobilization of such metal complexes onto solid supports could lead to the development of robust and recyclable heterogeneous catalysts, which are highly desirable for industrial applications due to their ease of separation from the reaction mixture.

Contribution to the Design and Synthesis of Functional Materials

The unique electronic and structural features of the quinoline-thioamide scaffold suggest its potential utility in the development of novel functional materials. Quinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence, and have been incorporated into organic light-emitting diodes (OLEDs) and chemical sensors. The introduction of the thioamide group can further modulate these properties.

The sulfur atom in the thioamide group can interact with various metal ions and surfaces, making this compound a potential component for:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the molecule to act as a multidentate ligand could be exploited to construct extended one-, two-, or three-dimensional networks with interesting porous, magnetic, or luminescent properties. nih.gov

Sensors: The interaction of the thioamide or quinoline moiety with specific analytes could lead to a detectable change in the material's optical or electronic properties, forming the basis for a chemical sensor.

Molecular Switches: The thioamide bond can undergo cis/trans isomerization upon exposure to light, which could be harnessed to create molecular-level switches. nih.gov

The combination of the planar, aromatic quinoline system with the polarizable thioamide group could also lead to materials with interesting non-linear optical (NLO) properties, which are of interest for applications in telecommunications and optical computing.

Theoretical Frameworks and Predictive Modeling for Related Quinoline-Thioamide Systems

Computational chemistry and theoretical modeling provide powerful tools to predict and understand the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to investigate various aspects of this and related quinoline-thioamide systems.

Table 2: Key Parameters from Theoretical Modeling of Quinoline-Thioamide Systems

| Calculated Property | Significance |

| Optimized molecular geometry | Provides insights into bond lengths, bond angles, and overall 3D structure. |

| Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO energies) | Helps to understand the electronic properties, reactivity, and potential for charge transfer. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net |

| Vibrational frequencies (calculated IR and Raman spectra) | Aids in the interpretation of experimental spectroscopic data. |

| Coordination energies with metal ions | Predicts the stability of metal complexes and can guide the design of catalysts and functional materials. |

| Absorption and emission spectra (TD-DFT) | Predicts the photophysical properties and can be correlated with experimental UV-Vis and fluorescence spectra. researchgate.net |

For example, DFT studies on related quinoline-thiosemicarbazide derivatives have been used to analyze structural features, donor-acceptor interactions, and frontier molecular orbitals to rationalize their biological activities. Similar computational approaches can be applied to this compound to predict its behavior in non-biological contexts. For instance, modeling its interaction with different metal centers can help in the rational design of novel catalysts. Furthermore, computational screening of a virtual library of related quinoline-thioamide derivatives can accelerate the discovery of new functional materials with desired properties. nih.gov

Emerging Research Avenues in the Chemical and Materials Science of Quinoline-Thioamide Scaffolds

The exploration of quinoline-thioamide scaffolds in non-biological applications is an emerging field with significant potential for new discoveries. Future research is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: The design of more efficient and sustainable methods for the synthesis of this compound and its derivatives will be crucial for their widespread application. This includes the exploration of C-H functionalization and multicomponent reactions. rsc.orgrsc.org

Exploration of Coordination Chemistry: A systematic investigation of the coordination behavior of this compound with a wide range of metals will be essential to unlock its full potential in catalysis and materials science. This includes the synthesis and characterization of novel metal complexes and the study of their catalytic activity in various organic transformations. researchgate.netucj.org.ua

Design of Advanced Functional Materials: Future work will likely involve the incorporation of the quinoline-thioamide scaffold into more complex material architectures, such as polymers, MOFs, and supramolecular assemblies, to create materials with tailored optical, electronic, and magnetic properties.

Synergy with Nanomaterials: The integration of quinoline-thioamide derivatives with nanomaterials, such as nanoparticles and carbon nanotubes, could lead to hybrid materials with enhanced properties and novel applications in areas like catalysis, sensing, and nanomedicine.

In-depth Mechanistic Studies: A combination of experimental and computational techniques will be necessary to gain a deeper understanding of the mechanisms underlying the catalytic activity and material properties of quinoline-thioamide-based systems. This knowledge will be critical for the rational design of next-generation catalysts and materials.

Q & A

Q. What methodologies are recommended for analyzing conformational dynamics in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.